molecular formula C10H13N3O2 B2884578 ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate CAS No. 1038697-86-7

ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate

Cat. No. B2884578
CAS RN: 1038697-86-7
M. Wt: 207.233
InChI Key: HLXRQEFVXYWAHW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C10H13N3O2 . It has a molecular weight of 207.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O2/c1-3-13-6-7 (5-11)8 (12)9 (13)10 (14)15-4-2/h6H,3-4,12H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

  • Complex Heterocyclization Reactions : This compound is a key intermediate in the synthesis of complex heterocycles. For instance, it participates in the three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin to produce substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates. The crystal and molecular structure of one such complex compound was determined by X-ray analysis (Dmitriev, Silaichev, & Maslivets, 2015).

  • Synthesis of Spiro Compounds : The compound is used to synthesize spiro[furo[3,4-b]pyran-4,3′-pyrroles] via a one-pot reaction with malononitrile and tetronic acid, resulting in substituted ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates (Sal’nikova, Dmitriev, & Maslivets, 2017).

  • Aerial Oxidation Studies : Investigations on the aerial oxidation of derivatives of this compound have revealed the formation of 2-hydroxy-2H-pyrroles, showcasing the compound's susceptibility to environmental oxidative conditions (Cirrincione et al., 1987).

  • Formation of Complex Pyrrole Derivatives : The compound plays a role in creating a library of pyrrole derivatives, significant for diverse scientific applications. For instance, its reaction with cyanoacetamide and a base resulted in a range of pyrrole systems (Dawadi & Lugtenburg, 2011).

  • Three-Component Spiro Heterocyclization : In another study, it was used in three-component spiro heterocyclization reactions with malononitrile and cyclic enols to yield complex pyrrole derivatives, highlighting its role in synthesizing biologically significant structures (Sal’nikova, Dmitriev, Bushmeleva, Silaichev, & Maslivets, 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-3-13-6-7(5-11)8(12)9(13)10(14)15-4-2/h6H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXRQEFVXYWAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=C1C(=O)OCC)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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